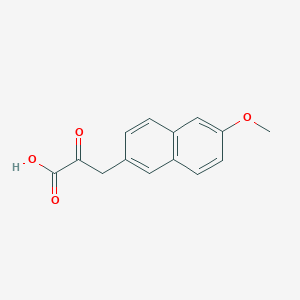
2-amino-3-(1H-indazol-3-yl)propanoicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride, typically involves cyclization reactions. One common method is the transition metal-catalyzed reaction, which facilitates the formation of the indazole ring . Another approach is the reductive cyclization reaction, which involves the reduction of nitro compounds to amines followed by cyclization .
Industrial Production Methods
Industrial production of indazole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid, while reduction may yield 2-amino-3-(1H-indazol-3-yl)propanol .
Aplicaciones Científicas De Investigación
2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-(1H-indol-3-yl)propanoic acid: This compound is structurally similar but contains an indole ring instead of an indazole ring.
2-amino-3-(1H-pyrazol-3-yl)propanoic acid: This compound contains a pyrazole ring instead of an indazole ring.
Uniqueness
2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride is unique due to its indazole ring, which imparts distinct biological activities and chemical properties compared to similar compounds . This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C10H13Cl2N3O2 |
|---|---|
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
2-amino-3-(2H-indazol-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9;;/h1-4,7H,5,11H2,(H,12,13)(H,14,15);2*1H |
Clave InChI |
DMZQQLGVEKOSIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)



![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)
![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)



![1-[1-(3-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533999.png)


